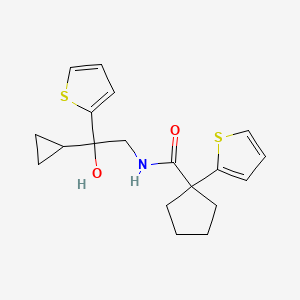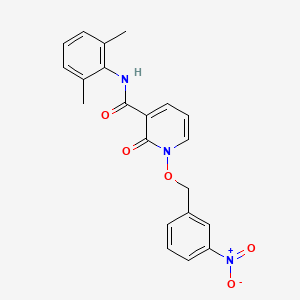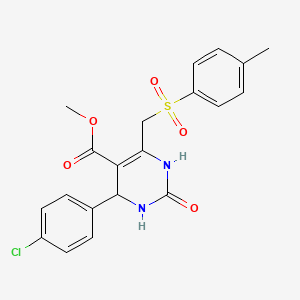![molecular formula C8H8FN3 B3003725 1-[(1S)-1-Azidoethyl]-3-fluorobenzene CAS No. 1604322-41-9](/img/structure/B3003725.png)
1-[(1S)-1-Azidoethyl]-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S)-1-Azidoethyl]-3-fluorobenzene is a chemical compound that belongs to the class of azido compounds. It is characterized by the presence of an azido group (-N₃) attached to an ethyl group, which is further connected to a fluorobenzene ring. This compound is of significant interest in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 1-[(1S)-1-Azidoethyl]-3-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzene and (1S)-1-chloroethyl azide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the decomposition of the azido group. A common solvent used is dichloromethane.
Synthetic Route: The (1S)-1-chloroethyl azide is reacted with 3-fluorobenzene in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Purification: The product is purified using column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-[(1S)-1-Azidoethyl]-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or thiols under mild conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products depending on the reagents and conditions used.
Scientific Research Applications
1-[(1S)-1-Azidoethyl]-3-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.
Biology: The compound is used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(1S)-1-Azidoethyl]-3-fluorobenzene involves its ability to undergo cycloaddition reactions with alkynes to form triazoles. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The azido group acts as a reactive handle that can be selectively targeted, allowing for precise modifications of biomolecules .
Comparison with Similar Compounds
1-[(1S)-1-Azidoethyl]-3-fluorobenzene can be compared with other azido compounds such as:
1-Azido-3-fluorobenzene: Lacks the ethyl group, making it less versatile in certain synthetic applications.
1-[(1S)-1-Azidoethyl]-4-fluorobenzene: The fluorine atom is positioned differently, which can affect the compound’s reactivity and applications.
1-[(1S)-1-Azidoethyl]-2-fluorobenzene: Similar to the compound of interest but with the fluorine atom in a different position, leading to different chemical properties.
This compound stands out due to its unique combination of an azido group and a fluorobenzene ring, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-[(1S)-1-azidoethyl]-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-6(11-12-10)7-3-2-4-8(9)5-7/h2-6H,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQCSQLPGNKPLI-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3003647.png)
![N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3003648.png)
![2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid](/img/structure/B3003649.png)
![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/new.no-structure.jpg)
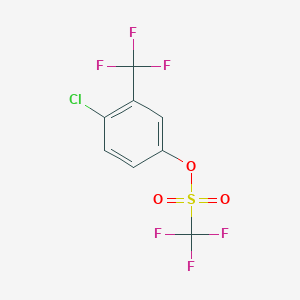
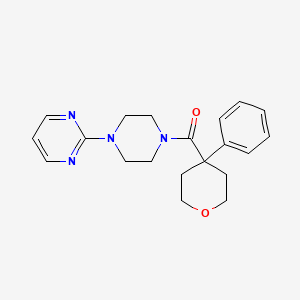

![1-[4-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3003659.png)
![N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B3003660.png)
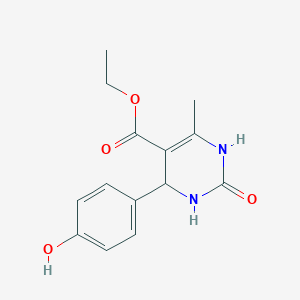
![4-{3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID](/img/structure/B3003662.png)
